molecular formula C9H9Cl3O B14023504 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol

2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol

Cat. No.: B14023504
M. Wt: 239.5 g/mol
InChI Key: OPWVPGNIHLTKHN-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O It is characterized by the presence of two chlorine atoms attached to the same carbon atom, along with a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanone or corresponding carboxylic acids.

    Reduction: Formation of less chlorinated alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s chlorinated structure makes it a candidate for studying the effects of halogenation on biological activity.

Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved may include nucleophilic attack on the chlorinated carbon atoms, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

  • 2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol
  • 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
  • 2,2-Dichloro-1-(4-methylphenyl)ethanone

Comparison: Compared to similar compounds, 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H9Cl3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

OPWVPGNIHLTKHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(Cl)Cl)O)Cl

Origin of Product

United States

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